7-(2-fluorophenyl)-4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione 7-(2-fluorophenyl)-4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione
Brand Name: Vulcanchem
CAS No.: 2034457-77-5
VCID: VC11801751
InChI: InChI=1S/C18H19FN2O4S/c1-20-9-4-6-14(17(20)22)18(23)21-10-8-16(26(24,25)12-11-21)13-5-2-3-7-15(13)19/h2-7,9,16H,8,10-12H2,1H3
SMILES: CN1C=CC=C(C1=O)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F
Molecular Formula: C18H19FN2O4S
Molecular Weight: 378.4 g/mol

7-(2-fluorophenyl)-4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione

CAS No.: 2034457-77-5

Cat. No.: VC11801751

Molecular Formula: C18H19FN2O4S

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

7-(2-fluorophenyl)-4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione - 2034457-77-5

Specification

CAS No. 2034457-77-5
Molecular Formula C18H19FN2O4S
Molecular Weight 378.4 g/mol
IUPAC Name 3-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-1-methylpyridin-2-one
Standard InChI InChI=1S/C18H19FN2O4S/c1-20-9-4-6-14(17(20)22)18(23)21-10-8-16(26(24,25)12-11-21)13-5-2-3-7-15(13)19/h2-7,9,16H,8,10-12H2,1H3
Standard InChI Key TYJBQPFMMLYQSZ-UHFFFAOYSA-N
SMILES CN1C=CC=C(C1=O)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F
Canonical SMILES CN1C=CC=C(C1=O)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F

Introduction

Structural Features

The compound integrates three key structural motifs:

  • Coumarin Core (2H-Chromen-2-one):

    • Known for its fluorescence properties and biological activities, including anticoagulant, anti-inflammatory, and anticancer effects.

  • Thiazole Ring:

    • A sulfur-containing heterocycle often associated with antimicrobial, antifungal, and anticancer properties.

  • Trifluoromethyl-substituted Phenyl Group:

    • The CF₃ group enhances lipophilicity, metabolic stability, and bioavailability in pharmacological applications.

These features collectively suggest the compound may have significant pharmaceutical potential.

Synthesis Pathway

Although specific synthesis details for this compound are unavailable in the provided results, similar thiazole derivatives are typically synthesized via:

  • Hantzsch Thiazole Synthesis:

    • Reacting α-haloketones with thioureas or substituted thioureas.

  • Coupling with Coumarin Derivatives:

    • Coumarin-based intermediates can be functionalized using amination or cyclization reactions to integrate thiazole groups.

For example:

  • A thiazole intermediate could be synthesized by refluxing a substituted phenacyl bromide with thiourea in ethanol.

  • Coupling this intermediate with a coumarin derivative under basic or catalytic conditions could yield the target compound.

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